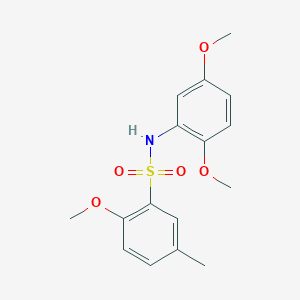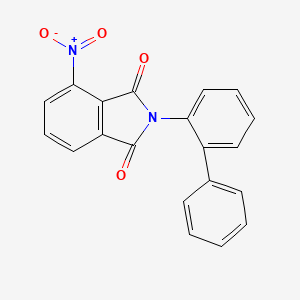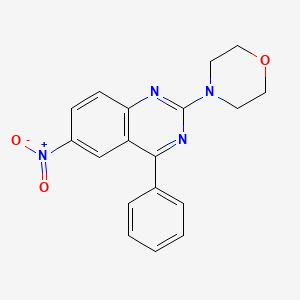
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been used in scientific research for its psychoactive effects.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. It is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been shown to increase the release of serotonin and other neurotransmitters, leading to changes in brain activity and altered states of consciousness.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide produces a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In the brain, it produces changes in neural activity, particularly in the visual and auditory processing regions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neural mechanisms underlying the psychedelic experience. However, its low yield and complex synthesis process make it difficult to obtain in large quantities, limiting its use in large-scale studies. Additionally, its potent effects can be difficult to control, making it challenging to use in a controlled experimental setting.
Zukünftige Richtungen
There are several future directions for N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide research. One area of interest is exploring its potential therapeutic applications in treating mental health disorders, such as depression and anxiety. Additionally, further studies are needed to understand the neural mechanisms underlying its psychoactive effects and to develop more effective and efficient synthesis methods. Finally, there is a need for more research to explore the safety and potential risks associated with N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide use, particularly in the context of its potential therapeutic applications.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a potent psychedelic drug that has been used in scientific research to study its psychoactive effects on the human brain. Its complex synthesis process and potent effects make it challenging to use in large-scale studies. However, its potential therapeutic applications and its ability to provide insight into the neural mechanisms underlying the psychedelic experience make it an important area of research for the future.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with methylamine and sulfuryl chloride. The product is then purified using column chromatography. The yield of the synthesis is typically low, and the process is complex and time-consuming.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been used in scientific research to study its psychoactive effects on the human brain. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It has been used in studies to understand the neural mechanisms underlying the psychedelic experience and to explore its potential therapeutic applications in treating mental health disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-15(22-4)16(9-11)23(18,19)17-13-10-12(20-2)6-8-14(13)21-3/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNRUIRDNPNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)

![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)

